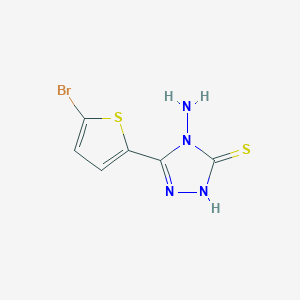
4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains a triazole ring substituted with an amino group, a bromothienyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group in 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The bromothienyl group can be reduced under specific conditions to yield the corresponding thiophene derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiophene derivatives.
Substitution: N-substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in medicinal chemistry.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and as a lead compound for the development of anticancer drugs. Its interactions with specific enzymes and receptors are of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but its ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a bromothienyl group.
4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: Similar structure but without the bromine atom.
4-amino-5-(5-chloro-2-thienyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: The presence of the bromothienyl group in 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
IUPAC Name |
4-amino-3-(5-bromothiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S2/c7-4-2-1-3(13-4)5-9-10-6(12)11(5)8/h1-2H,8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFSDTHJIZWZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)
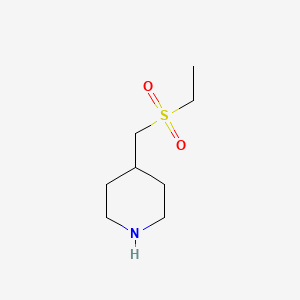
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
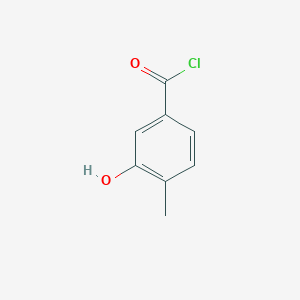
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
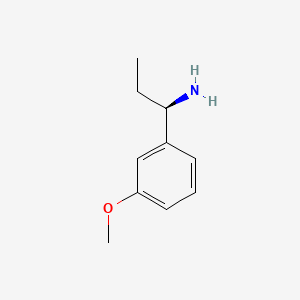
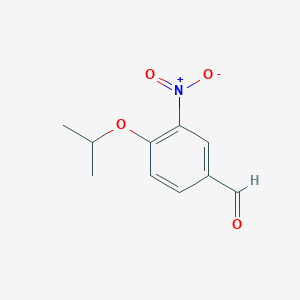
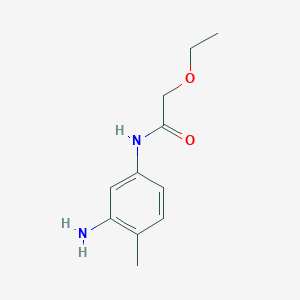
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
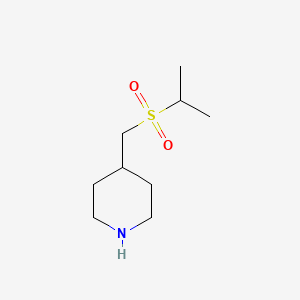
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
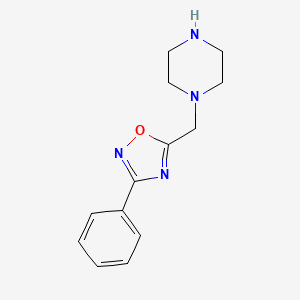
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
